Product packaging for 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-(Cat. No.:CAS No. 14872-62-9)

1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-

Cat. No.: B12001303
CAS No.: 14872-62-9
M. Wt: 241.28 g/mol
InChI Key: ZEABZBYXHJRQBA-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Biphenyls in Advanced Organic Chemistry

Substituted biphenyls are a cornerstone in modern organic chemistry, primarily due to their unique structural and stereochemical properties. Biphenyls consist of two phenyl rings connected by a single carbon-carbon bond. numberanalytics.com While the parent biphenyl (B1667301) molecule has a slightly twisted conformation in the gas phase, the introduction of substituents, particularly at the ortho positions (the positions adjacent to the linking bond), can dramatically influence its three-dimensional structure. libretexts.org

This structural feature leads to a phenomenon known as atropisomerism , where rotation around the single bond is restricted to such an extent that stereoisomers can be isolated. numberanalytics.comlibretexts.org These isomers, called atropisomers, are not a result of a traditional chiral center but arise from hindered rotation around an axis, conferring axial chirality to the molecule. stackexchange.comprinceton.edu The ability to create and control this type of chirality is of paramount importance.

The significance of substituted biphenyls is underscored by their wide-ranging applications:

Asymmetric Catalysis: Axially chiral biphenyls, such as BINAP and its derivatives, are "privileged ligands" in transition-metal-catalyzed asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. wpmucdn.comsnnu.edu.cn

Pharmaceuticals and Natural Products: The biphenyl motif is present in numerous biologically active natural products, such as the antibiotic vancomycin, and in various pharmaceuticals. numberanalytics.comrsc.orgsnnu.edu.cnrsc.org The specific three-dimensional arrangement of the phenyl rings is often critical for their therapeutic efficacy.

Materials Science: The rigid and well-defined structures of substituted biphenyls make them valuable components in the design of advanced materials, including polymers and liquid crystals, influencing their optical and electrical properties. numberanalytics.comnwpu.edu.cn

The study of these compounds provides deep insights into molecular recognition, reaction mechanisms, and the subtle interplay of steric and electronic effects that govern chemical behavior. rsc.orgic.ac.uk

Rationale for Focused Investigation of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-

The focused investigation of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- stems from its archetypal structure as a sterically hindered biphenyl. The presence of three methyl groups on one ring (at positions 2, 4, and 6) and a nitro group on the other (at position 2') creates significant steric hindrance around the pivotal C-C bond. sigmaaldrich.comyoutube.com This steric clash forces the two aromatic rings into a non-planar, twisted conformation and creates a substantial energy barrier to rotation. libretexts.orgyoutube.com

The key motivations for studying this specific compound include:

A Model for Atropisomerism: Due to the high rotational barrier, this molecule is an excellent model for studying the principles of axial chirality and atropisomerism. The stability of its enantiomers allows for detailed investigation into their properties and interconversion kinetics. libretexts.orgprinceton.edu An activation energy barrier of 16 to 19 kcal/mole is typically required to prevent spontaneous racemization at room temperature. libretexts.org The bulky substituents in 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- are expected to create a barrier well within this range.

Understanding Conformational Dynamics: The compound serves as a platform for detailed conformational analysis. Researchers use techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to probe the energy landscape of the rotational process, identify the preferred dihedral angles between the rings, and calculate the energy of the transition state for racemization. nwpu.edu.cnrsc.orgrsc.org

Probing Substituent Effects: The specific combination of electron-donating methyl groups and an electron-withdrawing nitro group allows for the study of how electronic effects, in concert with steric hindrance, influence the molecule's geometry, stability, and reactivity.

In essence, 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- is not just a single compound of interest but a tool for exploring fundamental concepts in stereochemistry that are broadly applicable to the design of complex molecules like catalysts and pharmaceuticals. numberanalytics.comwpmucdn.com

Overview of Key Research Domains Pertaining to Hindered Biphenyls

The study of hindered biphenyls, exemplified by 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, spans several key research domains in chemistry. These areas are interconnected, with advances in one often fueling progress in others.

Synthesis and Derivatization: The construction of the sterically congested biaryl axis is a significant synthetic challenge. Modern organic chemistry employs a variety of cross-coupling reactions to achieve this, with the Suzuki-Miyaura coupling being a particularly powerful method for creating C-C bonds between aryl groups under mild conditions. rsc.orgrsc.org Other methods include the Ullmann reaction and Negishi coupling. rsc.org Research also focuses on the synthesis of precursors, such as the catalytic hydrogenation of 2,4,6-trimethyl nitrobenzene (B124822) to produce 2,4,6-trimethylaniline, which could be a starting material for one of the rings. google.com

Stereochemical and Conformational Analysis: This is a central theme in biphenyl research. It involves the separation of atropisomers, often using chiral chromatography techniques like HPLC. acs.orgnih.gov The absolute configuration of the separated isomers is then determined using methods such as X-ray crystallography or a combination of experimental electronic circular dichroism (ECD) and quantum-chemical calculations. acs.org Conformational analysis uses computational methods and spectroscopic techniques (e.g., NMR) to map the potential energy surface of rotation and understand the stability of different conformers. nwpu.edu.cnic.ac.ukrsc.org

Molecular Dynamics and Rotational Barriers: Researchers are keenly interested in the kinetics of atropisomer interconversion (racemization). By studying the rate of rotation at different temperatures, they can determine the Gibbs free energy of activation (ΔG‡) for this process. acs.org These experimental values provide a quantitative measure of the steric hindrance imposed by the ortho substituents and are crucial for designing atropisomers that are stable under specific conditions. libretexts.org

Applications in Asymmetric Catalysis: The knowledge gained from studying simple hindered biphenyls is applied to the design of complex chiral ligands. These ligands, which possess a stable biaryl axis, can coordinate to a metal center and create a chiral environment that directs the outcome of a chemical reaction, leading to the selective formation of one enantiomer of the product. wpmucdn.comsnnu.edu.cn Transition-metal-catalyzed enantioselective C-H functionalization has become a powerful strategy for synthesizing atropisomers that can, in turn, be used as new catalysts. snnu.edu.cn

Data Tables

Table 1: Physicochemical Properties of Related Nitro-Biphenyls

This table provides data for structurally related nitro-biphenyl compounds to offer context for the properties of the title compound.

Property2-Nitrobiphenyl (B167123)4-Nitrobiphenyl (B1678912)
CAS Number 86-00-0 nist.gov92-93-3 nih.gov
Molecular Formula C₁₂H₉NO₂ nist.govC₁₂H₉NO₂ nih.gov
Molecular Weight 199.21 g/mol nist.gov199.20 g/mol nih.gov
Physical Description -White to yellow needle-like crystalline solid nih.gov
Melting Point -114 °C (237 °F) nih.gov
Boiling Point -340 °C (644 °F) nih.gov
LogP -3.77 nih.gov

Table 2: Key Concepts in Hindered Biphenyl Research

Research DomainKey Focus AreasRelevant TechniquesSignificance
Atropisomerism Axial chirality, rotational barriers, stereoisomer stability. numberanalytics.comlibretexts.orgChiral Chromatography (HPLC, GC), Polarimetry. acs.orgnih.govFoundation for chiral ligand design and stereoselective synthesis. wpmucdn.com
Conformational Analysis Dihedral angle determination, energy minima, transition states. nwpu.edu.cnrsc.orgNMR Spectroscopy, X-ray Crystallography, Computational Chemistry (DFT). ic.ac.ukrsc.orgUnderstanding structure-property relationships. nwpu.edu.cn
Asymmetric Synthesis Enantioselective C-H functionalization, cross-coupling reactions. snnu.edu.cnTransition Metal Catalysis (Pd, Rh, Ir), Suzuki-Miyaura Coupling. snnu.edu.cnrsc.orgAccess to enantiopure pharmaceuticals and fine chemicals. numberanalytics.com
Molecular Dynamics Kinetics of racemization, calculation of activation energy (ΔG‡). acs.orgVariable Temperature NMR, CD Spectroscopy. rsc.orgacs.orgPredicting the configurational stability of chiral molecules. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B12001303 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- CAS No. 14872-62-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14872-62-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1,3,5-trimethyl-2-(2-nitrophenyl)benzene

InChI

InChI=1S/C15H15NO2/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16(17)18/h4-9H,1-3H3

InChI Key

ZEABZBYXHJRQBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 1,1 Biphenyl, 2,4,6 Trimethyl 2 Nitro

Historical Perspective on Biphenyl (B1667301) Core Construction

The journey to construct the biphenyl core dates back over a century and a half, with early methods laying the groundwork for more sophisticated techniques. nih.gov The Wurtz-Fittig reaction, an extension of the Wurtz reaction, was one of the initial attempts at C(sp2)–C(sp2) bond formation through the homodimerization of aryl halides using sodium metal. nih.gov Another foundational method is the Ullmann reaction, first reported in 1901, which involves the copper-catalyzed homocoupling of aryl halides. nih.govrsc.org While these early methods were pivotal, they often required harsh reaction conditions and were limited in scope, particularly for the synthesis of unsymmetrical and sterically hindered biphenyls. nih.govwikipedia.org

Later developments included the use of Grignard reagents, such as phenyl magnesium bromide, in the presence of transition metal salts like chromium(III) chloride or cupric chloride, as demonstrated by Bennett and Turner in 1914. nih.gov These historical methods, while groundbreaking for their time, have largely been superseded by more efficient and versatile cross-coupling reactions.

Advanced Cross-Coupling Strategies for Substituted Biphenyl Synthesis

Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to form C-C bonds with high precision. nih.gov These methods offer significant advantages in terms of functional group tolerance, reaction conditions, and the ability to construct complex, sterically demanding structures like 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-.

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura Variations, C-N cross-coupling)

The Suzuki-Miyaura coupling is arguably the most impactful and widely used method for biphenyl synthesis. nih.govacs.org This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide offers mild reaction conditions, high functional group tolerance, and commercial availability of reagents. acs.orgacs.org For the synthesis of a sterically hindered molecule like 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, a Suzuki-Miyaura approach would likely involve the coupling of a 2,4,6-trimethylphenylboronic acid with a 1-halo-2-nitrobenzene derivative.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for optimizing the reaction, especially when dealing with electron-poor or sterically hindered substrates. acs.org For instance, bulky and electron-rich phosphine (B1218219) ligands like SPhos and XPhos have been shown to be effective in promoting the coupling of challenging substrates. nih.govacs.org

While C-C coupling is the primary focus for the biphenyl core, palladium catalysis also extends to C-N cross-coupling reactions, which could be relevant for introducing the nitro group precursor or other functionalities. rsc.org

Table 1: Key Features of Suzuki-Miyaura Coupling

FeatureDescription
Catalyst Typically a Palladium(0) complex, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃. libretexts.org
Ligands Electron-rich and bulky phosphine ligands (e.g., PPh₃, SPhos, XPhos) are common to enhance catalytic activity. nih.govacs.org
Coupling Partners Aryl or vinyl halides/triflates and organoboron compounds (boronic acids or esters). libretexts.org
Base Required for the transmetalation step; common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). libretexts.org
Solvents Often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water. libretexts.org

Copper-Mediated Coupling Reactions (e.g., Ullmann Condensations)

The Ullmann reaction, a classical method for forming aryl-aryl bonds, utilizes copper as the catalyst. rsc.org Traditionally, this reaction required high temperatures and stoichiometric amounts of copper powder to couple two molecules of an aryl halide. wikipedia.orgbyjus.com However, significant advancements have been made, including the use of soluble copper catalysts and milder reaction conditions. wikipedia.org

The Ullmann condensation can also be used for the formation of C-O and C-N bonds, making it a versatile tool in organic synthesis. wikipedia.orgmdpi.com For the synthesis of the target compound, a modified Ullmann coupling could potentially be employed to connect the two aryl rings. The mechanism typically involves the formation of an organocopper intermediate which then reacts with the second aryl halide. byjus.com While often requiring harsher conditions than palladium-catalyzed reactions, copper-mediated couplings can be a valuable alternative, especially in cases where palladium catalysts are ineffective. wikipedia.orgrsc.org Recent developments have focused on using copper nanoparticles and various ligands to improve the efficiency and scope of these reactions. mdpi.com

Other Transition Metal-Catalyzed Syntheses

Beyond palladium and copper, other transition metals have been utilized for biphenyl synthesis. nih.gov The Negishi coupling, for instance, employs a nickel or palladium catalyst to couple an organozinc compound with an organohalide. rsc.org This method is known for its high reactivity and chemo- and regioselectivity. nih.gov Stille coupling, another palladium-catalyzed reaction, uses organotin reagents. nih.gov While effective, the toxicity of tin compounds is a significant drawback. nih.gov

Rhodium has also been explored for C-H arylation reactions, offering a direct way to form biphenyls by coupling arylsilanes with other aromatic partners. rsc.org The continuous development of new catalysts and reaction conditions is expanding the toolbox available to synthetic chemists for constructing complex biphenyl structures. rsc.org

Precursor Functionalization and Nitro Group Introduction Strategies

The synthesis of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- also requires strategic introduction of the substituents on the phenyl rings. The three methyl groups on one ring and the nitro group on the other necessitate careful planning.

The 2,4,6-trimethylphenyl moiety can be derived from commercially available mesitylene. Functionalization of mesitylene, for example through bromination, would provide a suitable precursor for cross-coupling reactions.

Introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating agent. stackexchange.com Nitration of a biphenyl precursor could be a viable route. However, the directing effects of the existing substituents must be considered to achieve the desired 2'-nitro isomer. stackexchange.comiaea.org The phenyl group is an ortho-, para-director, meaning nitration of biphenyl itself tends to yield a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl (B1678912). stackexchange.com Once a nitro group is introduced, the ring becomes deactivated towards further electrophilic substitution. stackexchange.com

Alternatively, the nitro group can be incorporated into one of the coupling partners before the C-C bond formation. For example, using a 1-halo-2-nitrobenzene in a Suzuki-Miyaura or other cross-coupling reaction with a 2,4,6-trimethylphenylboronic acid would directly lead to the desired product. This pre-functionalization strategy often offers better control over the regiochemistry.

Regiochemical Control and Synthetic Efficiency Considerations

Achieving high regioselectivity is a critical challenge in the synthesis of polysubstituted biphenyls. znaturforsch.com In cross-coupling reactions, the regiochemistry is primarily determined by the positions of the leaving group (e.g., halogen) and the organometallic functionality (e.g., boronic acid) on the respective coupling partners. Therefore, the synthesis of the correct precursors is paramount.

For the introduction of the nitro group via electrophilic aromatic substitution on a pre-formed biphenyl, the regioselectivity is governed by the electronic and steric effects of the substituents already present on the rings. iaea.org The trimethylphenyl group would direct the incoming nitro group to the ortho and para positions of the other ring. stackexchange.com Steric hindrance from the bulky trimethylphenyl group might influence the ortho/para ratio. spu.edu

Methodologies for Derivatization of the Biphenyl Core post-Synthesis

The synthetic utility of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- extends beyond its initial preparation, as its structure contains functional groups amenable to a variety of post-synthesis modifications. These derivatization reactions allow for the introduction of new functionalities, enabling the creation of a diverse library of related compounds for various research applications. The primary sites for such modifications are the nitro group on one phenyl ring and the three methyl groups on the other. The inherent steric hindrance resulting from the ortho-substituents (two methyl groups and a nitro group) plays a significant role in the feasibility and outcome of these transformations. libretexts.org

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle that can be converted into a range of other substituents, most notably an amino group. The reduction of aromatic nitro compounds is a well-established and reliable transformation in organic synthesis. masterorganicchemistry.comwikipedia.org

Reduction to Amino Group:

The conversion of the 2'-nitro group to a 2'-amino group is a pivotal derivatization, as it transforms an electron-withdrawing group into a potent electron-donating group. This change dramatically alters the electronic properties of the biphenyl system and provides a nucleophilic site for further reactions. masterorganicchemistry.com A variety of methods can be employed for this reduction, with the choice of reagent often depending on the desired selectivity and tolerance to other functional groups. researchgate.net

Commonly used methods include catalytic hydrogenation and chemical reduction with metals in acidic media. masterorganicchemistry.comwikipedia.org For instance, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere effectively reduces the nitro group to an amine. masterorganicchemistry.com Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for this purpose. masterorganicchemistry.com The use of tin(II) chloride (SnCl₂) in an appropriate solvent also provides a mild and efficient route to the corresponding aniline. masterorganicchemistry.com

The resulting 2'-amino-2,4,6-trimethyl-1,1'-biphenyl is a valuable intermediate. The amino group can undergo a host of subsequent reactions, including diazotization followed by Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups. It can also be acylated to form amides or used in coupling reactions to build more complex molecular architectures. masterorganicchemistry.com It has been noted in related dinitro-biphenyl systems that the reduction of nitro groups to obtain a biphenyldiamine (B8625781) derivative is a key step for creating precursors for other applications. researchgate.netmdpi.com

Table 1: General Conditions for the Reduction of Aromatic Nitro Groups

Reagent SystemTypical SolventGeneral ConditionsProduct
H₂, Pd/C (5-10%)Ethanol, Methanol, Ethyl AcetateRoom temperature, 1-4 atm H₂Amine
Fe, HClWater, EthanolRefluxAmine
SnCl₂·2H₂OEthanol, Ethyl AcetateRefluxAmine
Zn, NH₄ClWater, EthanolRoom temperature to mild heatingHydroxylamine (B1172632)

Partial Reduction to Hydroxylamine:

Under specific, milder reducing conditions, the nitro group can be partially reduced to a hydroxylamine functional group. Reagents such as zinc dust in the presence of aqueous ammonium (B1175870) chloride are typically used for this transformation. wikipedia.org This provides an alternative derivative with distinct chemical properties from both the starting nitro compound and the fully reduced amine.

Functionalization of the Trimethylphenyl Ring

The mesityl (2,4,6-trimethylphenyl) moiety of the biphenyl core also offers opportunities for derivatization, primarily through reactions involving the benzylic positions of the methyl groups. These transformations, however, can be challenging due to the steric crowding around the biphenyl linkage.

Oxidation of Methyl Groups:

The benzylic methyl groups can be oxidized to afford aldehydes, carboxylic acids, or alcohols, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can, under forcing conditions, oxidize the methyl groups to carboxylic acids. Milder or more controlled oxidation could potentially yield the corresponding benzaldehydes or benzyl (B1604629) alcohols. Such functionalizations introduce valuable synthetic handles for further modifications, such as esterification, amidation, or condensation reactions.

Halogenation of Methyl Groups:

Benzylic halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation (e.g., UV light or AIBN), can introduce a halogen atom onto one or more of the methyl groups. The resulting benzylic halides are highly reactive intermediates, susceptible to nucleophilic substitution, thus allowing for the introduction of a wide array of functional groups (e.g., -OH, -CN, -OR, -NR₂). This method provides a versatile entry point for elaborating the structure of the trimethylphenyl ring.

The derivatization of the biphenyl core is a crucial strategy for expanding the chemical space accessible from 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-. arabjchem.org The choice of methodology will depend on the desired target structure, with careful consideration of the steric factors and the compatibility of reagents with the existing functional groups.

Stereochemical Attributes and Conformational Dynamics of 1,1 Biphenyl, 2,4,6 Trimethyl 2 Nitro

Principles of Atropisomerism in Ortho-Substituted Biaryls

Atropisomerism is a unique form of stereoisomerism that arises from hindered rotation around a single (σ) bond, leading to stereoisomers that can be isolated. stereoelectronics.orgnih.govacs.orgwikipedia.org The term, derived from the Greek "atropos" meaning "without turn," aptly describes a situation where the rotational barrier is high enough to allow for the separation of individual conformers, known as rotamers or atropisomers. acs.orgwikipedia.org This phenomenon is most famously exemplified in ortho-substituted biaryl compounds. stereoelectronics.org

For a biaryl compound to exhibit atropisomerism, several conditions must be met. The primary requirement is the presence of sufficiently bulky substituents in the ortho positions (the positions adjacent to the bond connecting the two aryl rings). stereoelectronics.org These groups clash sterically as one ring rotates relative to the other, creating a significant energy barrier to free rotation. wikipedia.org If this barrier is high enough—typically corresponding to a half-life of interconversion greater than 1000 seconds at a given temperature—the individual atropisomers can be resolved and studied as distinct chemical entities. nih.govacs.orgnih.gov

These stable atropisomers exist as enantiomers (non-superimposable mirror images) or diastereomers, depending on the presence of other chiral centers. wikipedia.org The chirality in these molecules is not centered on an atom but is instead a property of the molecule as a whole, specifically arising from the non-planar arrangement of the two aryl rings. This is referred to as axial chirality. wikipedia.org The stereochemistry of these molecules is assigned based on the spatial arrangement of the ortho-substituents when viewed along the stereogenic axis. wikipedia.org

Steric Hindrance and Rotational Barriers in 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-

In the specific case of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, the molecule is substituted at three of the four ortho positions. One phenyl ring possesses two methyl groups at positions 2 and 6, while the other has a nitro group at the 2'-position. The sheer size of these ortho-substituents—the two methyl groups and the nitro group—creates substantial steric hindrance that severely restricts rotation around the C1-C1' biphenyl (B1667301) bond. stereoelectronics.org

The stability of the atropisomers is directly related to the magnitude of the rotational energy barrier. wikipedia.org For interconversion to occur, the molecule must pass through a high-energy planar or near-planar transition state where the steric clash between the ortho-substituents is maximized. The free energy of activation for this rotation can be measured experimentally, often using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy, which monitors changes in the NMR spectrum as a function of temperature. rsc.orgresearchgate.net Attaching methyl groups to the ortho-positions of a biphenyl is known to increase the rotational barrier significantly. researchgate.net

Theoretical Prediction of Conformational Landscape

Computational chemistry provides powerful tools for predicting and understanding the conformational landscape of complex molecules like 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-. Methods such as Density Functional Theory (DFT) can be used to model the molecule's geometry and calculate its potential energy as a function of the dihedral angle between the two phenyl rings. rsc.orgmdpi.com

These calculations can predict the most stable ground-state conformations (the atropisomers) and the energy of the transition state for rotation. rsc.org The difference between these energies corresponds to the rotational barrier. The ground state of ortho-substituted biaryls is a twisted, non-planar conformation, which minimizes the steric repulsion between the substituents. westmont.edu Theoretical studies can map the entire rotational pathway, identifying energy minima and maxima that define the molecule's conformational possibilities. mdpi.comnih.gov

A theoretical analysis would likely predict a highly twisted ground-state structure for 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, with a significant energy barrier to rotation due to the presence of three ortho substituents.

Factors Influencing Interconversion Dynamics

The dynamics of interconversion (racemization) between the atropisomers are governed by several key factors:

Steric Bulk of Substituents: This is the most critical factor. Larger ortho-substituents lead to greater steric repulsion in the transition state, resulting in a higher rotational barrier and slower interconversion. stereoelectronics.orgwikipedia.org In the title compound, the two methyl groups and the nitro group contribute significantly to this barrier.

Temperature: The rate of interconversion is highly dependent on temperature. Higher temperatures provide the necessary thermal energy to overcome the rotational barrier, leading to faster racemization. acs.org Atropisomers that are stable at room temperature may interconvert rapidly at elevated temperatures.

Nature of the Connecting Bond: While less variable in biaryls, the length and rigidity of the bond connecting the two rings can influence rotation. wikipedia.org

Buttressing Effects: Substituents adjacent to the primary ortho groups can indirectly influence the rotational barrier by restricting the movement of the ortho groups, a phenomenon known as the buttressing effect. researchgate.net In 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, the methyl group at position 4 does not directly hinder rotation but influences the electronic environment of the ring.

FactorInfluence on Rotational BarrierRelevance to 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-
Ortho-Substituent Size Increases barrier with larger groupsHigh barrier due to two methyl groups and one nitro group. stereoelectronics.orgwikipedia.org
Temperature Interconversion rate increases with temperatureStable at room temperature, but racemization is possible at higher temperatures. acs.org
Buttressing Effects Can increase the effective steric hindranceThe 4- and 6-methyl groups may exert a buttressing effect. researchgate.net

Methodologies for Atropisomer Separation and Enantiomeric Resolution

Given that 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- possesses stable atropisomers, their separation into enantiomerically pure forms is a crucial step for many applications. Several methodologies are employed for this purpose:

Chiral Chromatography: This is one of the most powerful and widely used techniques. nih.govnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers. nih.gov CSPs based on polysaccharides (like cellulose), cyclodextrins, or cyclofructans have proven effective for resolving biaryl atropisomers. nih.govuky.edu The choice of CSP and the mobile phase conditions are critical for achieving baseline separation. nih.gov

Kinetic Resolution: This method uses a chiral catalyst or reagent (often an enzyme) that reacts at different rates with each of the two enantiomers in a racemic mixture. researchgate.netacs.orgbohrium.com For example, lipases can be used in the enantioselective hydrolysis or formation of an ester derivative, allowing for the separation of the unreacted enantiomer from the derivatized one. acs.org A limitation of this method is that the maximum theoretical yield for the desired atropisomer is 50%. nih.govresearchgate.net

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Afterward, the resolving agent is chemically removed to yield the resolved enantiomers.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase. nih.govBroad applicability, high efficiency, analytical and preparative scale. nih.govCan be expensive due to the cost of chiral columns. nih.gov
Kinetic Resolution Enantioselective reaction with a chiral catalyst/reagent. acs.orgHigh enantioselectivity possible, useful for large-scale synthesis. researchgate.netMaximum yield of 50% for one enantiomer, requires catalyst/reagent removal. nih.gov
Diastereomeric Crystallization Formation of separable diastereomeric salts/adducts.Established, can be cost-effective for large scales.Success is not guaranteed, can be labor-intensive.

Absolute Configuration Assignment through Chiroptical Properties Analysis (Theoretical Aspects)

Once the atropisomers are separated, determining their absolute configuration (i.e., assigning them as aR or aS) is a fundamental task. Chiroptical spectroscopy, particularly when combined with quantum mechanical calculations, is the method of choice for this purpose. uky.eduacs.orgnih.gov

The primary techniques used are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.govnih.gov The process involves the following theoretical steps:

Conformational Search: First, computational methods are used to identify all stable conformations of the molecule for a given absolute configuration (e.g., aS).

Spectrum Prediction: For each stable conformer, the ECD and/or VCD spectrum is predicted using ab initio calculations, typically based on DFT. acs.orgnih.gov

Boltzmann Averaging: The predicted spectra of the individual conformers are averaged based on their calculated relative populations (according to the Boltzmann distribution) to generate a final theoretical spectrum for that absolute configuration.

Comparison: This final theoretical spectrum is then compared to the experimentally measured spectrum of one of the purified enantiomers. A match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration. uky.eduuky.edu

This combined experimental-theoretical approach has become the gold standard for assigning the absolute configuration of chiral molecules, including complex atropisomers. acs.orgnih.gov

Dynamic Stereochemistry and Racemization Pathways

The dynamic nature of atropisomerism means that even stable enantiomers can interconvert under certain conditions, a process known as racemization. acs.org For 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, racemization occurs via rotation about the C1-C1' single bond. wikipedia.org

The pathway involves the molecule absorbing enough energy (usually thermal) to overcome the rotational barrier and pass through the planar, achiral transition state. The rate of this process is dictated by the height of the energy barrier. nih.gov A higher barrier corresponds to a more configurationally stable atropisomer and a slower rate of racemization.

Dynamic NMR (DNMR) spectroscopy is a key experimental technique for studying these dynamics. rsc.orgresearchgate.net At low temperatures, where interconversion is slow on the NMR timescale, separate signals for the two atropisomers may be observed. As the temperature is increased, the rate of interconversion increases. When the rate becomes fast enough, the separate signals broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the kinetic parameters of the rotational process, including the activation energy (the rotational barrier). researchgate.net

Reactivity Profiles and Mechanistic Elucidation of 1,1 Biphenyl, 2,4,6 Trimethyl 2 Nitro

Reactivity of the Nitro Group: Reduction and Transformation Pathways

The nitro group is the most reactive site in the molecule, primarily undergoing reduction to various nitrogen-containing functionalities. These transformations are central to the synthetic utility of 2-nitrobiphenyl (B167123) derivatives.

Reductive Cyclization and Nitrene Chemistry

A significant reaction pathway for 2-nitrobiphenyls, including 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, is reductive cyclization to form carbazoles. nih.govorganicreactions.org This transformation, often a modification of the Cadogan reaction, typically involves the deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triphenylphosphine (B44618) (PPh3). nih.govscite.ai The reaction is believed to proceed through a nitrene intermediate, which then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the carbazole (B46965) skeleton.

The efficiency of this cyclization is influenced by reaction conditions. For instance, studies on various 2-nitrobiphenyl derivatives have shown a temperature dependence, with higher boiling point solvents like o-dichlorobenzene (o-DCB) leading to higher yields. nih.govscite.ai This method is advantageous as it avoids the formation of unwanted side products that can occur with other reducing agents. scite.ai The use of triphenylphosphine is considered a practical and convenient method for synthesizing a broad range of substituted carbazoles. nih.gov

Table 1: Reductive Cyclization of 2-Nitrobiphenyl Derivatives to Carbazoles using PPh3

Starting Material Product Conditions Yield (%) Reference
4-Methoxy-2-nitrobiphenyl 2-Methoxycarbazole PPh3, o-DCB, reflux 91 amazonaws.com
4-Formyl-2-nitrobiphenyl 2-Formylcarbazole PPh3, o-DCB, reflux 78 amazonaws.com
2-Nitrobiphenyl Carbazole PPh3, o-DCB, reflux High nih.govscite.ai

The decomposition of o-azidobiphenyls also serves as a convenient route to carbazoles, proceeding through a similar nitrene intermediate, highlighting the importance of nitrene chemistry in the synthesis of this heterocyclic system. orgsyn.org

Nucleophilic Substitutions on the Nitro-Substituted Ring

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution (SNAr). smolecule.comwikipedia.org This activation makes the carbon atoms at the ortho and para positions to the nitro group electrophilic and susceptible to attack by nucleophiles. nih.gov In the case of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, the nitro-substituted ring is activated for such reactions.

The mechanism of SNAr reactions on nitroaromatics typically involves the formation of a stable intermediate known as a Meisenheimer complex. organic-chemistry.org A variation of this is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the aromatic ring at a hydrogen-bearing position, followed by the elimination of the leaving group. organic-chemistry.org This allows for the formal nucleophilic replacement of a hydrogen atom.

While direct SNAr on 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- is not extensively documented in the provided sources, the principles governing the reactivity of other nitroaromatics are applicable. For example, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with 1,3,5-tris(N-piperidinyl)benzene proceeds via an SNAr mechanism where the fluoride (B91410) is displaced. mdpi.com The rate and feasibility of these substitutions depend on the nature of the nucleophile and the presence of other substituents on the ring. nih.gov

Reactivity of Methyl Substituents: Oxidation and Functionalization

The three methyl groups on the other phenyl ring are also sites for chemical modification, primarily through oxidation. While generally less reactive than the nitro group, these alkyl substituents can be functionalized under specific conditions.

Strong oxidizing agents, such as potassium permanganate (B83412), can be employed to oxidize the methyl groups to carboxylic acids. smolecule.com This transformation would convert 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- into the corresponding tricarboxylic acid derivative, significantly altering the molecule's physical and chemical properties. The selective oxidation of one or more of these methyl groups could provide a route to various functionalized biphenyl (B1667301) derivatives.

Electrophilic Aromatic Substitution on the Biphenyl Framework

The biphenyl core of the molecule can undergo electrophilic aromatic substitution (EAS), although the reactivity of each ring is heavily influenced by the existing substituents. masterorganicchemistry.comlibretexts.org The two rings compete for the electrophile.

The Trimethyl-Substituted Ring: This ring is activated by the three electron-donating methyl groups. These groups are ortho, para-directors, meaning they will direct incoming electrophiles to the positions ortho and para to themselves. In this specific molecule, the 3- and 5- positions are the available sites for substitution.

The Nitro-Substituted Ring: This ring is strongly deactivated by the electron-withdrawing nitro group. youtube.comyoutube.com The nitro group is a meta-director. Therefore, any electrophilic attack on this ring would be directed to the positions meta to the nitro group (the 4'- and 6'- positions).

Advanced Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- requires detailed kinetic and theoretical studies.

Kinetic Studies of Reaction Rates and Orders

Kinetic studies provide valuable insights into reaction mechanisms, including the determination of rate-limiting steps and the nature of intermediates. For reactions related to the title compound, kinetic investigations have been performed on analogous systems.

For example, the kinetics of the reactions of methyl 2,4,6-trinitrophenyl carbonate with anilines have been studied in aqueous solution. researchgate.net These reactions show pseudo-first-order rate coefficients under an excess of the amine. The plots of the observed rate constant (k_obsd) versus the amine concentration are linear, and the second-order rate constant (k_N) is independent of pH. researchgate.net The Brønsted-type plot for these reactions is linear, which is consistent with a concerted mechanism. researchgate.net

Another relevant study investigated the kinetics of the nitrosation of 2,4,6-trimethylphenylurea in aqueous perchloric acid. rsc.org The mechanism involves a fast pre-equilibrium where the electrophile (NO+) attacks the urea (B33335) oxygen, followed by a rate-controlling proton loss. rsc.org The kinetic data allowed for the calculation of the equilibrium constant for the formation of the protonated O-nitroso intermediate. rsc.org These types of studies on structurally related molecules provide a framework for predicting and understanding the kinetic behavior of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- in similar transformations.

Table 2: Kinetic Data for the Reaction of Methyl 2,4,6-trinitrophenyl Carbonate with Anilines

Aniline pKa (Anilinium ion) k_N (M⁻¹s⁻¹)
Aniline 4.60 1.2 x 10¹
p-Toluidine 5.08 3.5 x 10¹
p-Anisidine 5.34 6.3 x 10¹
p-Chloroaniline 3.98 2.5

Data adapted from related kinetic studies on trinitrophenyl compounds. researchgate.net

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For reactions involving nitroaromatic compounds, a variety of transient species can be anticipated, including radical anions, triplet states, and Meisenheimer complexes, depending on the reaction conditions.

In the context of nucleophilic aromatic substitution (SNAr) reactions, which are common for nitro-activated aromatic rings, the formation of a Meisenheimer complex is a hallmark intermediate. This occurs when a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic σ-complex. For 1,1'-biphenyl, 2,4,6-trimethyl-2'-nitro-, a nucleophile could attack the nitro-substituted ring, leading to a Meisenheimer complex. The stability and structure of this intermediate would be influenced by the steric hindrance from the 2,4,6-trimethylphenyl group.

In photochemical reactions, nitroaromatic compounds are known to form excited triplet states upon irradiation. These triplet states can then undergo various reactions, including hydrogen abstraction or electron transfer, leading to the formation of other transient species. For instance, in the presence of a reducing agent, the nitro group can be reduced, potentially forming a nitro radical anion . This intermediate is paramagnetic and could be detected using electron paramagnetic resonance (EPR) spectroscopy.

Furthermore, studies on the metabolism of related compounds like 4-nitrobiphenyl (B1678912) have shown the in vivo reduction to 4-aminobiphenyl, suggesting the involvement of N-hydroxy arylamine intermediates nih.gov. While this is a biological context, it highlights the potential for the nitro group to be a site of reduction, which would proceed through various intermediates.

The characterization of such transient species often relies on a combination of spectroscopic techniques. Time-resolved absorption spectroscopy (transient absorption spectroscopy) can be employed to detect and monitor the decay of short-lived intermediates following photoexcitation researchgate.netmdpi.com. For more stable intermediates like Meisenheimer complexes, nuclear magnetic resonance (NMR) and UV-Vis spectroscopy are powerful tools for structural elucidation.

A summary of potential intermediates and the techniques used for their characterization, based on analogous systems, is presented in Table 1.

Table 1: Potential Reaction Intermediates and Characterization Techniques

Potential Intermediate Reaction Type Characterization Technique(s) Relevant Analogy
Meisenheimer ComplexNucleophilic Aromatic SubstitutionNMR, UV-Vis SpectroscopyGeneral SNAr reactions of nitroaromatics
Nitro Radical AnionReduction / PhotochemicalEPR SpectroscopyPhotochemistry of nitroaromatic compounds
Excited Triplet StatePhotochemicalTransient Absorption SpectroscopyPhotochemistry of nitroaromatic compounds
N-hydroxy arylamineReductionMass Spectrometry, NMRMetabolism of 4-nitrobiphenyl nih.gov

Computational Approaches to Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating reaction mechanisms and characterizing the transition states that are often difficult to observe experimentally youtube.comscm.com. For 1,1'-biphenyl, 2,4,6-trimethyl-2'-nitro-, computational studies could offer significant insights into its reactivity.

Transition state calculations aim to locate the saddle point on the potential energy surface that connects reactants to products. The geometry and energy of this transition state determine the activation energy of the reaction and thus its rate. For reactions involving 1,1'-biphenyl, 2,4,6-trimethyl-2'-nitro-, several aspects could be investigated using computational methods:

Rotational Barriers: The steric hindrance between the 2'-nitro group and the 2,6-dimethyl groups on the other ring likely creates a significant barrier to rotation around the biphenyl C-C bond. DFT calculations could quantify this rotational barrier, which would influence the conformational preferences of the molecule and its ability to adopt a planar geometry, which can be important in certain reactions.

Nucleophilic Aromatic Substitution: In a hypothetical SNAr reaction, DFT could be used to model the entire reaction pathway, including the formation of the Meisenheimer intermediate and the subsequent transition state for the departure of the leaving group. The calculated activation energies would provide a measure of the feasibility of such a reaction.

Nitration Reactions: DFT studies on the nitration of biphenylene (B1199973) have successfully identified intermediates and a transition state leading to the formation of an arenium ion researchgate.net. A similar approach could be applied to understand electrophilic substitution on the trimethyl-substituted ring of 1,1'-biphenyl, 2,4,6-trimethyl-2'-nitro-.

Suzuki Cross-Coupling: The synthesis of substituted 2-nitrobiphenyls via Suzuki cross-coupling has been shown to present challenges, particularly in the transmetalation step researchgate.net. Computational studies could elucidate the structure of the transition state for this step, helping to explain the observed difficulties and potentially guide the development of more efficient catalytic systems.

A summary of the types of computational analyses and their potential findings for 1,1'-biphenyl, 2,4,6-trimethyl-2'-nitro- is provided in Table 2.

Table 2: Computational Approaches for Transition State Analysis

Computational Method Focus of Analysis Potential Insights
Density Functional Theory (DFT)Rotational energy barrierQuantification of steric hindrance and conformational preferences.
DFT with solvent modelsSNAr reaction pathwayGeometry and energy of Meisenheimer intermediate and transition states.
DFTElectrophilic substitutionStructure and stability of arenium ion intermediates and transition states.
DFTSuzuki cross-coupling mechanismElucidation of the transmetalation transition state structure and energetics.

Computational and Theoretical Investigations of 1,1 Biphenyl, 2,4,6 Trimethyl 2 Nitro

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and reactivity, which are governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies and wavefunctions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Instead of computing the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties can be derived. For complex molecules like substituted biphenyls, DFT provides a balance between computational cost and accuracy.

Applications of DFT to 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- would focus on several key areas:

Geometric Optimization: Determining the most stable three-dimensional structure, including the crucial dihedral angle between the two phenyl rings. The steric clash between the two ortho-methyl groups on one ring and the ortho-nitro group on the other dictates this angle.

Electronic Properties: Calculating fundamental electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. Studies on other nitroaromatic compounds have shown that descriptors like LUMO energy are key indicators for properties such as toxicity. researchgate.net

Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts. For complex structures, comparing calculated shifts with experimental data can be invaluable for structural confirmation. nih.gov

Reactivity Descriptors: DFT can be used to calculate global electrophilicity, which has been successfully used as a descriptor in toxicity models for nitrobenzene (B124822) derivatives. researchgate.net

While specific DFT studies on 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- are not prominent in the literature, research on similar molecules provides insight. For instance, DFT calculations on nitro-substituted five-membered heterocycles have demonstrated high accuracy in predicting NMR chemical shifts and coupling constants, aiding in unambiguous structural elucidation. nih.gov Similarly, DFT has been applied to model the structures and properties of potential high-energy materials containing nitro groups. nih.gov

Table 1: Key Molecular Descriptors from DFT for Analyzing Nitroaromatic Compounds
DescriptorAbbreviationSignificanceReference
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the ability to donate an electron. nih.gov
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the ability to accept an electron; related to electrophilicity and toxicity. researchgate.netnih.gov
Global Electrophilicity IndexωMeasures the stabilization in energy when the system acquires additional electronic charge. Used in toxicity modeling. researchgate.net
Octanol/Water Partition CoefficientlogPA measure of hydrophobicity, crucial for predicting biological interactions. researchgate.net

Ab initio (from first principles) methods solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. aps.org These methods, such as Hartree-Fock (HF) and more advanced correlated methods like Coupled Cluster (CCSD(T)), offer high accuracy but are computationally very expensive. comporgchem.com They are often the gold standard for small molecules but can be challenging for larger systems like substituted biphenyls. comporgchem.com

A significant application for ab initio methods in the study of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- would be the precise calculation of the rotational barrier around the central C-C bond. comporgchem.comnih.gov The accurate computation of this barrier is notoriously difficult even for the parent biphenyl (B1667301) molecule, requiring high-level theory and large basis sets to match experimental values. comporgchem.com Studies on biphenyls with single ortho-substituents have shown that ab initio calculations can satisfactorily reproduce experimentally determined rotational barriers. nih.govresearchgate.net

Semi-empirical methods offer a faster alternative by incorporating parameters derived from experimental data to simplify the calculations. youtube.com Methods like AM1 or PM3 are much quicker than ab initio or DFT approaches, making them suitable for very large molecules. youtube.com However, their accuracy is dependent on the quality of the parametrization for the specific types of molecules being studied. For 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, a semi-empirical method could be used for initial conformational screening before applying more rigorous methods to the most promising structures.

Table 2: Comparison of Theoretical Methods for Calculating Rotational Barriers in Biphenyls
MethodKey CharacteristicsTypical Application for Substituted BiphenylsReference
Semi-Empirical (e.g., AM1, PM3)Fast; uses empirical parameters; lower accuracy.Rapid initial conformational searches of many possible structures. youtube.com
Ab Initio - Hartree-Fock (HF)Does not include electron correlation; computationally less expensive than correlated methods.Often provides a poor estimate of rotational barriers in biphenyls. comporgchem.com comporgchem.com
Ab Initio - MP2, CCSD(T)Includes electron correlation; highly accurate but computationally intensive.Provides benchmark calculations for rotational barriers and ground state conformations. comporgchem.comnih.gov comporgchem.comnih.gov
Density Functional Theory (DFT)Good balance of accuracy and computational cost.Most common method for geometry optimization and barrier height calculation for medium to large molecules. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations compute the movement of atoms and molecules over time by solving Newton's equations of motion. anu.edu.au This approach allows for the exploration of the conformational landscape and the dynamic behavior of a molecule in a simulated environment (e.g., in a solvent or crystal lattice). anu.edu.aunih.gov

For 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, MD simulations would be crucial for understanding its dynamic behavior, which is dominated by the rotation around the biphenyl linkage. The bulky ortho substituents create a significant energy barrier to rotation, leading to atropisomerism where the molecule can be trapped in specific, non-interconverting chiral conformations at room temperature.

MD simulations can provide insights into:

Conformational Sampling: Identifying the most stable and populated conformations by simulating the molecule's movement over time. mdpi.com

Rotational Dynamics: Simulating the process of rotation around the C-C bond to estimate the energy barrier and the rate of interconversion between enantiomers.

Solvent Effects: Analyzing how the surrounding solvent molecules influence the preferred conformation and rotational dynamics.

Interaction Analysis: In a condensed phase, MD can reveal how molecules of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- pack together and interact with each other. anu.edu.au

Studies on other organic molecules in crystals have shown that MD simulations can reproduce structural features and thermal motions, including internal rotations. anu.edu.au For complex biological systems, MD is used to study how proteins and ligands adapt their conformations upon binding. mdpi.com

Theoretical Prediction of Chiroptical Properties

Due to the severe steric hindrance caused by the two ortho-methyl groups and the ortho-nitro group, free rotation about the C1-C1' bond in 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- is restricted. This restriction makes the molecule chiral, belonging to a class of compounds known as atropisomers. These isomers are not based on a stereocenter but on a chiral axis. As such, they are expected to be optically active.

Theoretical methods are essential for predicting chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD). These properties are highly sensitive to the three-dimensional structure of the molecule. The standard approach involves:

Conformational Search: Identifying all low-energy conformers of the molecule using methods like DFT or molecular mechanics.

Property Calculation: For each stable conformer, chiroptical properties (OR and ECD spectra) are calculated using a suitable quantum chemical method, typically Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: The final predicted property is a weighted average of the properties of all conformers, based on their relative populations as determined by the Boltzmann distribution.

Predicting these properties is vital for assigning the absolute configuration (R or S) of the experimentally isolated enantiomers by comparing the calculated spectra with the measured ones.

Modeling of Reaction Pathways and Transition States

Understanding the mechanism of how a molecule is formed is a key area of computational chemistry. Biphenyl compounds are frequently synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com Computational modeling, primarily using DFT, can elucidate the detailed mechanism of such reactions. mdpi.com

For the synthesis of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, a potential route would be the Suzuki-Miyaura coupling of a 2,4,6-trimethylphenylboronic acid with a 1-halo-2-nitrobenzene. Modeling this process would involve:

Mapping the Catalytic Cycle: Calculating the energies of all intermediates and transition states in the proposed catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Explaining Selectivity: In cases where multiple products can form, computational modeling can explain why one pathway is favored over another. For asymmetric synthesis, it can reveal the origins of enantioselectivity. nih.gov

Optimizing Conditions: By understanding the mechanism, one can computationally screen different ligands, solvents, or reactants to predict conditions that might improve reaction yield and efficiency. mdpi.com

DFT modeling studies have been successfully applied to understand complex Suzuki-Miyaura reactions, including those involving sterically hindered substrates or those accompanied by side reactions like hydrodehalogenation. mdpi.com

Principles of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. researchgate.net

For a class of compounds like substituted nitrobiphenyls, QSAR/QSPR models can be developed to predict various endpoints without the need for extensive experimental testing. nih.govnih.gov

QSAR for Toxicity: Nitroaromatic compounds are a well-studied class of environmental toxicants. nih.govnih.gov QSAR models have been developed to predict their toxicity to various organisms. nih.govresearchgate.net These models use calculated molecular descriptors (such as ELUMO, logP, and electrophilicity) to predict toxic effects. researchgate.netnih.gov A QSAR model for 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- could estimate its potential toxicity based on its structural features.

QSPR for Physicochemical Properties: QSPR models are used to predict properties like enthalpy of vaporization, boiling point, and partition coefficients. nih.govnih.gov For example, 3D-QSPR models have been successfully derived for polychlorinated biphenyls (PCBs) to predict their vaporization enthalpies. nih.gov Such a model for trimethyl-nitro-biphenyls could predict key environmental fate properties.

The development of a QSAR/QSPR model involves selecting a dataset of related compounds with known properties, calculating a large number of molecular descriptors for each, and then using statistical methods like multiple linear regression (MLR) or machine learning to build a predictive equation. researchgate.netmdpi.com

Potential Advanced Applications and Material Science Contributions of 1,1 Biphenyl, 2,4,6 Trimethyl 2 Nitro

Design Principles for Chiral Catalysts and Ligands

The unique structural characteristics of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- make it a promising scaffold for the development of novel chiral catalysts and ligands. The core principle behind this potential lies in the phenomenon of atropisomerism, where restricted rotation around a single bond leads to the existence of stable, separable enantiomers.

Theoretical Design of Asymmetric Catalytic Systems

The design of asymmetric catalysts based on 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- is rooted in the principles of axial chirality. The steric hindrance between the ortho-substituents (the two methyl groups and the nitro group) forces the two phenyl rings to adopt a non-planar, twisted conformation. researchgate.netacs.org This twisting generates a chiral axis along the biphenyl (B1667301) linkage, resulting in two non-superimposable mirror-image forms (enantiomers). acs.org

The development of chiral ligands and catalysts is a cornerstone of asymmetric synthesis, and axially chiral biphenyls are a well-established class of privileged structures in this field. researchgate.netresearchgate.netchemrxiv.org The design of new catalysts often involves the strategic placement of functional groups on a rigid chiral backbone to create a well-defined chiral environment around a metal center. researchgate.netchemrxiv.org In the case of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, the nitro group can be chemically modified, for example, by reduction to an amino group, which can then be further functionalized to introduce coordinating moieties such as phosphines or other Lewis basic groups. researchgate.net These coordinating groups can then bind to a metal center, creating a chiral catalyst capable of inducing enantioselectivity in a variety of chemical transformations.

The predictability of the stereochemical outcome in catalyzed reactions is a key goal in catalyst design. Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states of catalytic cycles involving ligands derived from 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-. By calculating the energies of the diastereomeric transition states leading to the different enantiomers of the product, the enantioselectivity of the catalyst can be predicted and the design can be optimized for higher efficiency. researchgate.netresearchgate.net

Role in Chiral Induction Mechanisms

The primary role of a chiral ligand in an asymmetric catalytic reaction is to transfer its stereochemical information to the substrate, a process known as chiral induction. For ligands derived from 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, the fixed, twisted conformation of the biphenyl backbone creates a dissymmetric three-dimensional space. When a metal center is coordinated to such a ligand, the substrate approaching the metal is forced to adopt a specific orientation to minimize steric clashes with the bulky substituents on the ligand. researchgate.netresearchgate.net

This selective orientation of the substrate in the transition state leads to the preferential formation of one enantiomer of the product over the other. The degree of enantioselectivity is highly dependent on the precise geometry of the chiral pocket created by the ligand, which is in turn dictated by the nature and position of the substituents on the biphenyl core. researchgate.net The presence of the three methyl groups and the functionalized nitro group in derivatives of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- would create a highly specific and sterically demanding chiral environment, potentially leading to high levels of chiral induction in catalyzed reactions. researchgate.netacs.org

Building Block in the Synthesis of Complex Molecular Architectures

The chemical reactivity of the nitro group and the potential for functionalization of the aromatic rings make 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- a valuable building block for the synthesis of more complex molecular structures. rsc.orgresearchgate.netresearchgate.net

One of the most well-established transformations of 2-nitrobiphenyls is their reductive cyclization to form carbazoles. rsc.orgox.ac.uknih.gov This reaction, often mediated by reagents like triphenylphosphine (B44618) or through catalytic methods, provides a direct route to a class of heterocyclic compounds with important applications in materials science and medicinal chemistry. rsc.orgox.ac.uknih.gov The specific substitution pattern of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- would yield a correspondingly substituted carbazole (B46965), offering a scaffold for further synthetic elaboration.

Furthermore, the nitro group itself can be a versatile functional handle. It can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation, diazotization followed by substitution, or the formation of other nitrogen-containing heterocycles. researchgate.netresearchgate.net The aromatic rings can also be subjected to further electrophilic or nucleophilic aromatic substitution reactions, depending on the directing effects of the existing substituents, allowing for the introduction of additional functional groups and the construction of highly elaborate molecular frameworks. The synthesis of various heterocyclic compounds often utilizes nitro-substituted precursors due to the reactivity they impart to the molecule. rsc.orgresearchgate.netresearchgate.netnih.govnih.gov

Concepts for Molecular Switches and Rotors Based on Hindered Rotation

The significant steric hindrance to rotation around the biphenyl bond in 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- makes it a prime candidate for the conceptual design of molecular switches and rotors. ox.ac.ukyoutube.comnih.gov These molecular machines operate by undergoing controlled conformational changes in response to external stimuli such as light, heat, or chemical reagents. ox.ac.ukyoutube.comnih.gov

In the case of substituted biphenyls, the two stable, non-planar (chiral) ground states can be considered the "on" and "off" states of a molecular switch. The transition between these states would involve overcoming a significant rotational energy barrier. researchgate.netresearchgate.netnih.govsemanticscholar.org The height of this barrier is directly related to the size of the ortho-substituents. researchgate.netresearchgate.netnih.govsemanticscholar.org For 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, the presence of three bulky groups in the ortho positions (two methyl groups and a nitro group) would lead to a substantial rotational barrier.

The following table provides examples of calculated rotational energy barriers for some substituted biphenyls, illustrating the effect of ortho-substituents.

Compound Rotational Barrier (kcal/mol) Reference
Biphenyl ~2.1-2.2 nih.gov
2-Methylbiphenyl ~7-10 researchgate.net
2,2'-Dimethylbiphenyl ~19 researchgate.net
2,2'-Bis(trifluoromethyl)biphenyl ~91.3 kJ/mol (~21.8 kcal/mol) researchgate.net

This table is for illustrative purposes; specific experimental or calculated values for 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- were not found in the search results.

The switching action could be triggered by, for example, photochemical isomerization of a substituent, which might alter its steric bulk and thus lower the rotational barrier, allowing for rotation to the other stable state. Alternatively, redox chemistry could be employed to change the electronic properties and conformation of the molecule, thereby controlling its rotational state.

Integration into Supramolecular Assemblies and Frameworks

The functional groups present in 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, particularly the nitro group, can participate in non-covalent interactions that are crucial for the construction of supramolecular assemblies and frameworks. researchgate.netnih.govmdpi.comrsc.orgnih.govrsc.org These ordered structures are of great interest for applications in areas such as gas storage, separation, and catalysis.

The nitro group is a good hydrogen bond acceptor and can also participate in other non-covalent interactions, such as dipole-dipole and π-π stacking interactions. nih.gov These interactions can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. For instance, co-crystallization of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- with molecules containing complementary hydrogen bond donors could lead to the formation of binary co-crystals with specific network topologies. nih.gov

Furthermore, the rigid and non-planar shape of the molecule itself can act as a structural directing agent in the formation of porous materials. By designing appropriate linkers that can be attached to the biphenyl core, it is possible to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored pore sizes and functionalities. researchgate.netnih.govmdpi.comrsc.orgrsc.org The inherent chirality of the biphenyl unit could also be transferred to the resulting supramolecular structure, leading to the formation of chiral porous materials with potential applications in enantioselective separations or catalysis.

Theoretical Frameworks for Application in Advanced Functional Materials (e.g., Organic Electronics, Polymers)

Theoretical studies, primarily using quantum chemical methods like DFT, are instrumental in predicting the potential of new molecules in advanced functional materials. acs.orgresearchgate.netsemanticscholar.orgnih.govmq.edu.audoaj.orgresearchgate.netacs.org For 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, such calculations can provide insights into its electronic and optical properties, which are key for applications in organic electronics and polymer science.

The presence of the electron-withdrawing nitro group and the electron-donating methyl groups creates a "push-pull" system within the molecule, which can lead to interesting non-linear optical (NLO) properties. acs.orgnih.govmq.edu.au Theoretical calculations can quantify properties such as the molecular hyperpolarizability, which is a measure of the NLO response. acs.orgnih.govmq.edu.au Materials with high hyperpolarizability are sought after for applications in optical data storage, telecommunications, and other photonic technologies.

In the context of organic electronics, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the HOMO-LUMO gap, are critical parameters that determine the charge transport properties of a material. doaj.orgresearchgate.net Theoretical calculations can predict these values for 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- and its derivatives, providing an indication of their suitability as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells.

The rigid and twisted structure of this biphenyl derivative could also be exploited in the design of advanced polymers. acs.org Incorporation of such a non-planar unit into a polymer backbone can disrupt chain packing, leading to materials with increased free volume and potentially enhanced solubility and processability. acs.org Theoretical modeling can be used to predict the conformational preferences and bulk properties of polymers containing this building block.

The following table summarizes key theoretical parameters that can be calculated to assess the potential of a molecule for applications in advanced functional materials.

Property Relevance
HOMO/LUMO Energies Determine charge injection and transport properties in organic electronics.
HOMO-LUMO Gap Relates to the optical absorption and emission properties.
Molecular Hyperpolarizability (β) Indicates the potential for non-linear optical applications.
Dipole Moment Influences intermolecular interactions and solubility.
Rotational Energy Barrier Key for the design of molecular switches and motors.

Future Research Trajectories and Unaddressed Challenges

Innovations in Stereoselective Synthesis of Hindered Biaryls

The construction of axially chiral biaryls, such as 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, in an enantiomerically pure form remains a significant challenge. nih.gov While classical methods like Suzuki and Ullmann couplings are effective for forming the biaryl bond, controlling the axial chirality is a more complex issue. wikipedia.org A prevailing research focus has centered on the atropenantioselective synthesis of these molecules. nih.gov

Future innovations are moving beyond direct stereoselective aryl-aryl coupling. nih.govscispace.com Key strategies that represent the future in this field include:

Catalytic Desymmetrization: This approach involves introducing asymmetry into a pre-formed, but achiral or configurationally labile, biaryl compound. nih.govscispace.com Recent work has demonstrated the use of earth-abundant cobalt catalysts combined with unique spirocyclic ligands to achieve aerobic oxidative coupling and desymmetrization of prochiral phenols, yielding bridged biaryl atropisomers with excellent enantioselectivity. nih.gov

Biocatalysis: The use of enzymes to control stereoselectivity offers a powerful and sustainable alternative. Engineered enzymes, such as imine reductases (IREDs) and ketoreductases, have been successfully applied in the atroposelective synthesis of biaryl compounds, demonstrating the potential of biocatalysis to create complex chiral amines and other derivatives. researchgate.net

Dynamic Kinetic Resolution (DKR): For atropisomers that interconvert at a manageable rate, DKR presents an efficient pathway to a single enantiomer. This has been demonstrated in the synthesis of pharmaceutical compounds where the undesired atropisomer is racemized in-line and re-subjected to a resolving process, maximizing yield. nih.gov

These advanced methodologies promise to provide more efficient and selective access to single enantiomers of hindered biaryls, which is essential for exploring their chiroptical properties and applications in asymmetric catalysis and materials science. acs.orgacs.org

Advancements in Computational Methodologies for Atropisomeric Systems

Computational chemistry has become an indispensable tool for understanding the structure, stability, and properties of atropisomeric systems. nih.gov For molecules like 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-, where experimental isolation and characterization can be complex, theoretical calculations provide critical insights.

Significant advancements are being made in the accuracy and predictive power of these methods:

Predicting Rotational Barriers: The stability of atropisomers is defined by the energy barrier to rotation around the chiral axis. nih.gov Computational tools are increasingly used to predict these barriers, allowing for the classification of atropisomers based on their half-life of racemization. nih.gov This is crucial for determining whether a compound can be resolved into stable, isolatable enantiomers. nih.gov

Accurate NMR Spectra Prediction: Density Functional Theory (DFT) calculations are now able to predict 1H and 13C NMR chemical shifts with high accuracy, which is invaluable for structural elucidation and conformational analysis of biaryls in solution. nih.govresearchgate.net Research has shown that including solvent effects during geometry optimization is particularly critical for achieving accurate 1H shift predictions. nih.gov

A comparative analysis of various DFT functionals and basis sets has identified optimal combinations for reliable calculations on biaryl systems.

Interactive Table: Recommended DFT Methodologies for Biaryl NMR Calculations
FunctionalRecommended Basis SetsKey FindingReference
B3LYPDGDZVP2, 6-31G(d,p)One of the best-performing functionals with low errors for both 1H and 13C shifts. nih.govresearchgate.net nih.gov, researchgate.net
B3PW91DGDZVP2, 6-31G(d,p)Consistently among the top performers, yielding high accuracy. nih.govresearchgate.net nih.gov, researchgate.net
mPW1PW91DGDZVP2, 6-31G(d,p)Shows very low errors, making it a reliable choice for biaryl systems. nih.govresearchgate.net nih.gov, researchgate.net
ωB97XDDGDZVP2, 6-31G(d,p)Another top-performing functional, especially useful due to its inclusion of dispersion corrections. nih.gov nih.gov

These computational advancements are accelerating the design of new molecules by allowing for in silico screening of properties before undertaking challenging synthetic work. nih.govbeilstein-journals.org

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- is dominated by its two key features: the sterically hindered biaryl core and the versatile nitro group. mdpi.com A significant transformation pathway for 2-nitrobiphenyl (B167123) derivatives is their reductive cyclization to form carbazoles, a class of compounds highly valued in materials science. acs.orgnih.govscite.ai

The Cadogan reaction, which traditionally uses phosphite (B83602) reagents, has been refined to offer more practical and convenient conditions. acs.orgacs.org Future research will likely focus on developing even more efficient and sustainable catalytic systems.

Interactive Table: Comparison of Reductive Cyclization Methods for 2-Nitrobiphenyls
Reagent/CatalystSolventTemperatureKey FeatureReference
Triphenylphosphine (B44618) (PPh3)o-Dichlorobenzene (o-DCB)180 °CAvoids N-alkylation side products seen with phosphite reagents; high temperature required. scite.ai scite.ai
Triethyl phosphiteNeat156 °CClassic method, but can lead to N-ethylated carbazole (B46965) impurities. acs.org acs.org
Pd/Phenanthroline catalystDMF160 °CUses phenyl formate (B1220265) as a CO surrogate, avoiding the need for high-pressure CO gas. unimi.it unimi.it

Beyond cyclization, the nitro group itself is a hub of reactivity. mdpi.comfrontiersin.org Future explorations may include:

Asymmetric Reduction: The development of catalytic methods to asymmetrically reduce the nitro group to an amino group while preserving the axial chirality would open pathways to novel chiral ligands and catalysts.

Nitro Group as a Directing Group: The strong electron-withdrawing nature of the nitro group can be harnessed to direct further functionalization of the aromatic rings.

Transition-Metal Catalyzed Cross-Coupling: The nitro group can act as a leaving group in certain cross-coupling reactions, allowing for its replacement with a wide range of other functional groups. mdpi.com

Investigating how the fixed dihedral angle of a specific atropisomer influences the reactivity of the nitro group is a nuanced challenge that could lead to highly selective transformations.

Development of Non-Traditional Applications and Material Concepts

The unique structural and electronic features of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- and its derivatives make them promising candidates for advanced materials. numberanalytics.com The field is moving beyond traditional applications to explore novel concepts where atropisomerism can be leveraged as a design element. nih.govacs.org

Optoelectronic Materials: The most direct application stems from the conversion of 2-nitrobiphenyls into carbazoles. acs.org Carbazoles are a cornerstone of materials for organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive applications due to their excellent charge-transport properties and high thermal stability. acs.orgscite.ai

Chiral Polymers and Supramolecular Assemblies: The inherent chirality of atropisomers can be used to construct novel polymers and supramolecular structures with unique chiroptical properties. numberanalytics.com These materials could find use in chiral sensing, asymmetric catalysis, and circularly polarized light emission.

Molecular Switches and Machines: The rotation around the biphenyl (B1667301) axis, if it can be controlled by external stimuli (e.g., light, heat, or chemical input), could form the basis of a molecular switch. The distinct conformations of the two atropisomers would correspond to different states (e.g., "on" and "off").

Advanced Precursors: A related compound, 1,1',1''-(2',4'-dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine, was synthesized as a molecule containing both electron-donating and electron-accepting moieties, making it of interest for applications in nonlinear optics and as a precursor for functional dyes. mdpi.com

The development of these applications hinges on the ability to produce the parent compound and its derivatives with high purity and, where necessary, as single, stable enantiomers.

Open Questions in the Fundamental Chemistry of 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-

Despite progress, several fundamental questions regarding 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro- and related hindered biaryls remain unanswered, presenting exciting challenges for future research.

Predictive Control of Atropisomerism: While synthetic methods are improving, can we design a catalytic system a priori that provides predictable and high enantioselectivity for any given substitution pattern on a biaryl? This requires a deeper understanding of the subtle non-covalent interactions between the substrate and the chiral catalyst. nih.gov

Influence of Chirality on Reactivity: How exactly does the axial chirality (P vs. M configuration) of a stable atropisomer influence the intrinsic reactivity of its functional groups? For the title compound, does the nitro group in the (aR) isomer exhibit different reaction kinetics or even different reaction pathways compared to the (aS) isomer?

Solid-State Behavior and Crystal Engineering: What are the solid-state packing structures of the individual atropisomers of this compound? Can this packing be controlled to create crystalline materials with desired properties, such as nonlinear optical activity or specific host-guest capabilities? The interplay of bulky methyl groups and the polar nitro group could lead to complex and interesting crystal lattices. rsc.org

Chiroptical Properties and their Prediction: While computational methods can predict structures, accurately calculating chiroptical properties like circular dichroism (CD) spectra remains a significant challenge. Closing the gap between theoretical predictions and experimental measurements is a key goal that would greatly aid in the absolute configuration assignment of new atropisomeric compounds.

Unexplored Reaction Space: Are there entirely novel transformations possible for this compound? For example, could the steric strain in the molecule be harnessed as a driving force for unusual rearrangements or cycloaddition reactions involving the nitro-group or the aromatic systems? The general list of unsolved problems in organic chemistry includes questions about reaction mechanisms and the development of new catalysts for classic reactions, both of which are highly relevant to this system. wikipedia.org

Addressing these open questions will not only deepen our understanding of the fundamental chemistry of this specific molecule but also contribute broadly to the fields of stereochemistry, catalysis, and materials science.

Q & A

Q. What are the recommended synthetic routes for 1,1'-Biphenyl, 2,4,6-trimethyl-2'-nitro-?

The synthesis involves two key steps: (1) Preparation of the 2,4,6-trimethylbiphenyl core and (2) regioselective nitration at the 2' position.

  • Core Synthesis : Start with mesitylene (1,3,5-trimethylbenzene) and cross-couple with iodobenzene via Suzuki-Miyaura coupling, using Pd catalysts and optimized ligands to minimize steric hindrance from methyl groups .
  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled low temperatures (0–5°C) to direct nitration to the 2' position. Steric hindrance from the 2,4,6-trimethyl groups limits reactivity at adjacent positions, favoring para-substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization ensures purity. Confirm regiochemistry via NMR (e.g., NOESY for spatial proximity analysis) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR :
  • ¹H NMR : Methyl protons (δ 2.1–2.4 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, split patterns reflecting substituent symmetry). The nitro group deshields adjacent protons .
  • ¹³C NMR : Methyl carbons (δ 18–22 ppm), aromatic carbons (δ 120–140 ppm), and nitro-substituted carbon (δ 148–150 ppm) .
    • IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .
    • Mass Spectrometry : Molecular ion peak at m/z 239 (C₁₅H₁₅NO₂⁺) with fragmentation patterns reflecting loss of NO₂ (Δ m/z -46) .

Q. What key physicochemical properties should researchers prioritize?

  • Solubility : Low polarity due to methyl groups; soluble in toluene, dichloromethane, and THF. Insoluble in water .
  • Thermal Stability : Decomposes above 250°C; differential scanning calorimetry (DSC) recommended to assess melting points and phase transitions .
  • Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement of methyl and nitro groups, critical for understanding steric interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration be systematically addressed?

  • Directing Effects : Methyl groups are electron-donating, activating the ring for electrophilic substitution. However, steric hindrance at the 2,4,6-positions forces nitration to the less hindered 2' position. Computational modeling (DFT) predicts activation energies for competing pathways .
  • Alternative Nitration Agents : Use acetyl nitrate (AcONO₂) in non-polar solvents (e.g., CCl₄) to reduce byproducts. Monitor reaction progress via in-situ IR .
  • Validation : Compare experimental yields with theoretical predictions (Hammett substituent constants) to refine reaction conditions .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

  • Molecular Dynamics (MD) : Simulate interactions in biphasic systems (e.g., aqueous/organic) to study aggregation behavior influenced by methyl and nitro groups .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. Compare with analogs like 4-nitro-1,1'-biphenyl .
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to assess potential metabolic pathways .

Q. How does the nitro group influence biological activity compared to halogenated analogs?

  • Mechanistic Insights : The nitro group’s electron-withdrawing nature enhances binding to electron-rich biomolecular targets (e.g., nitroreductases). Contrast with chloro-substituted analogs (e.g., 4'-chloro-2,4,6-trimethylbiphenyl), which exhibit weaker polar interactions .
  • Toxicity Screening : Use Ames tests to evaluate mutagenicity. Nitroaromatics often require metabolic activation, unlike halogenated derivatives .

Q. What strategies resolve contradictions in reported spectral data?

  • Reference Standards : Cross-validate NMR/IR data with NIST Chemistry WebBook entries for 2,4,6-trimethylbiphenyl and nitro-substituted biphenyls .
  • Reproducibility : Ensure consistent deuteration of solvents and calibrate instruments using certified reference materials (e.g., tetramethylsilane for NMR) .
  • Collaborative Studies : Publish raw spectral data in open repositories (e.g., NIH’s PubChem) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.